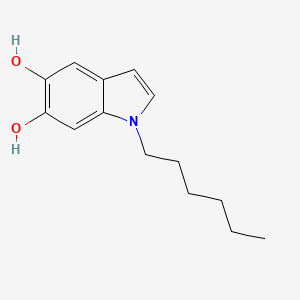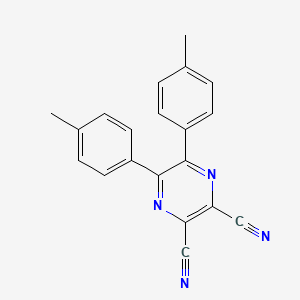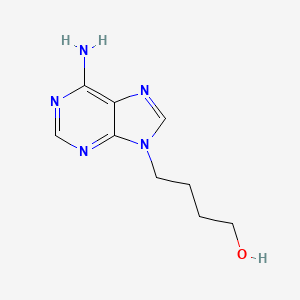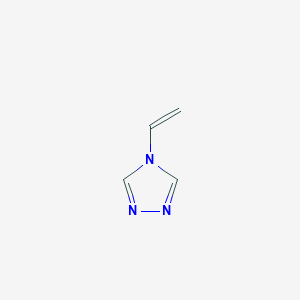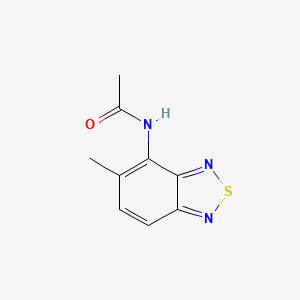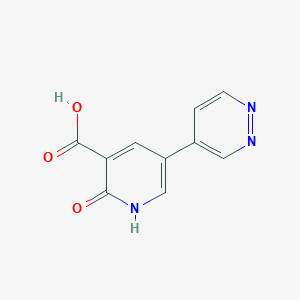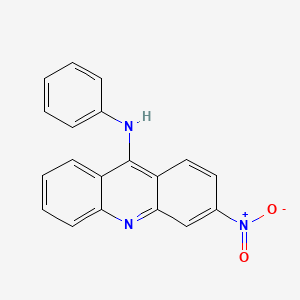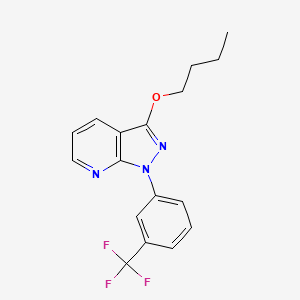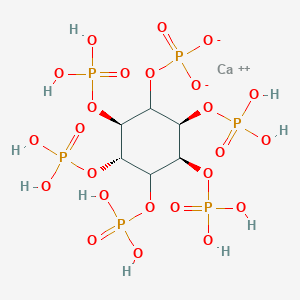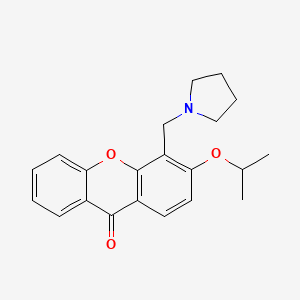
Xanthen-9-one, 3-isopropoxy-4-(1-pyrrolidinyl)methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Xanthen-9-one, 3-isopropoxy-4-(1-pyrrolidinyl)methyl- is a synthetic compound belonging to the xanthone family Xanthones are oxygen-containing heterocycles known for their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of xanthone derivatives, including Xanthen-9-one, 3-isopropoxy-4-(1-pyrrolidinyl)methyl-, typically involves several steps. One common method is the classical Grover, Shah, and Shah reaction, which uses polyphenols and salicylic acids heated with acetic anhydride as a dehydrating agent . Another approach involves the use of zinc chloride/phosphoryl chloride to produce xanthones with better yields and shorter reaction times .
Industrial Production Methods
Industrial production of xanthone derivatives often employs catalytic processes. For example, ytterbium, palladium, ruthenium, and copper catalysis are used to enhance reaction efficiency and selectivity . Microwave heating is also utilized to accelerate the synthesis process .
化学反应分析
Types of Reactions
Xanthen-9-one, 3-isopropoxy-4-(1-pyrrolidinyl)methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the compound’s electronic properties.
Substitution: Substitution reactions, such as nucleophilic substitution, can replace specific substituents with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions often involve controlled temperatures and solvents to optimize yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized xanthone derivatives .
科学研究应用
Xanthen-9-one, 3-isopropoxy-4-(1-pyrrolidinyl)methyl- has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It exhibits biological activities such as anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of Xanthen-9-one, 3-isopropoxy-4-(1-pyrrolidinyl)methyl- involves its interaction with molecular targets and pathways. The compound’s structure allows it to modulate specific biological pathways, such as the Nrf2 pathway, which is involved in oxidative stress response . By enhancing Nrf2 translocation, the compound can exert antioxidant and anti-inflammatory effects .
相似化合物的比较
Similar Compounds
7-bromo-1,3-dihydroxy-9H-xanthen-9-one: Known for its potent biological activities.
1,3-dihydroxyxanthone: Exhibits significant inhibitory activities against cancer cell lines.
Uniqueness
Xanthen-9-one, 3-isopropoxy-4-(1-pyrrolidinyl)methyl- stands out due to its unique substituents, which enhance its chemical reactivity and biological activity.
属性
CAS 编号 |
58741-68-7 |
|---|---|
分子式 |
C21H23NO3 |
分子量 |
337.4 g/mol |
IUPAC 名称 |
3-propan-2-yloxy-4-(pyrrolidin-1-ylmethyl)xanthen-9-one |
InChI |
InChI=1S/C21H23NO3/c1-14(2)24-19-10-9-16-20(23)15-7-3-4-8-18(15)25-21(16)17(19)13-22-11-5-6-12-22/h3-4,7-10,14H,5-6,11-13H2,1-2H3 |
InChI 键 |
FALWNRZSXQOCFM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3O2)CN4CCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


